molecular formula C7H8F4O3 B3232024 Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate CAS No. 133291-73-3

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate

Cat. No. B3232024
CAS RN: 133291-73-3
M. Wt: 216.13 g/mol
InChI Key: VHRNDLJLFFNECD-UHFFFAOYSA-N
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Description

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, also known as EFOP, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multistep process, and its applications in various fields have been extensively studied. In

Scientific Research Applications

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate has been extensively studied for its applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, and it has been explored as a potential drug candidate. In materials science, this compound has been used as a building block for the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance. In environmental science, this compound has been studied for its potential use as a substitute for perfluorooctanoic acid (PFOA), a toxic chemical used in the production of non-stick coatings.

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and it has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines in cells, which may contribute to its anti-inflammatory properties. In animal studies, this compound has been shown to reduce the growth of tumors and improve survival rates in mice with cancer.

Advantages and Limitations for Lab Experiments

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate has several advantages for use in lab experiments, including its high purity and stability, and its ability to selectively inhibit certain enzymes and signaling pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using this compound.

Future Directions

There are several future directions for research on Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, including its potential use as a drug candidate for the treatment of cancer and inflammation, its use as a building block for the synthesis of fluorinated polymers with unique properties, and its potential use as a substitute for toxic chemicals in industrial applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNDLJLFFNECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium hexamethyldisilazide (250 ml of a 1M solution in THF, 0.25 mol) was cooled in an argon atmosphere to −78° C. and ethyl acetate (23 ml, 0.26 mol) was added dropwise with stirring. Stirring was continued for one hour at −78° C., then methyl 2,2,3,3-tetrafluoropropionate (22 g, 0.137 mol) was added dropwise with stirring. Stirring was continued for three hours at −78° C., then a saturated solution of ammonium chloride (175 ml) was added dropwise. The mixture was allowed to reach room temperature overnight. The mixture was acidified with 1M HCl, the phases were separated. The aqueous phase was extracted with ethyl acetate, the combined organic phases were washed two times with 1M HCl, brine, dried over sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by vacuum distillation to yield 25.7 g (0.119 mmol, 87%) of a colourless liquid that was used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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